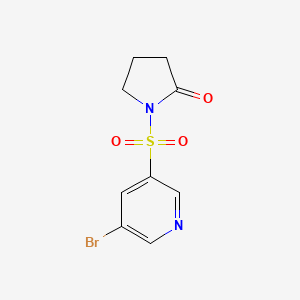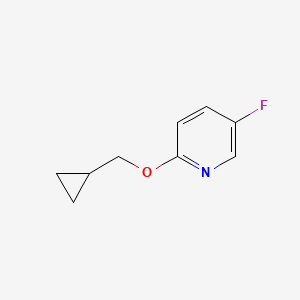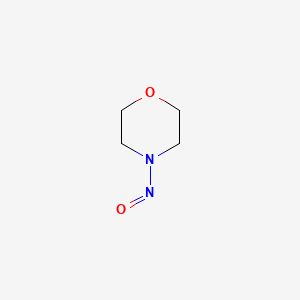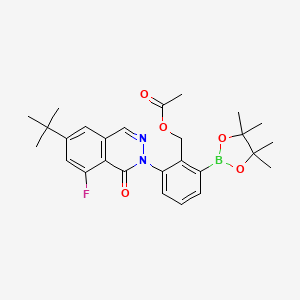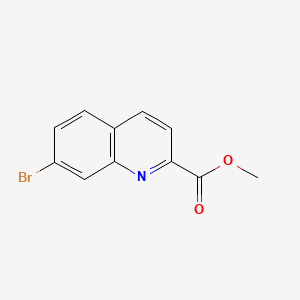
Methyl 7-bromoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 7-bromoquinoline-2-carboxylate” is a chemical compound with the formula C11H8BrNO2 . It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 7-bromoquinoline-2-carboxylate”, has been a subject of interest in recent years due to their biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “Methyl 7-bromoquinoline-2-carboxylate” consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a bromine atom and a carboxylate group, which contribute to its unique properties .Physical And Chemical Properties Analysis
“Methyl 7-bromoquinoline-2-carboxylate” has a molecular weight of 266.09 . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP2C19 . Its water solubility is moderate .Aplicaciones Científicas De Investigación
Fluorescent Brightening Agents : Methyl 7-bromoquinoline-2-carboxylate derivatives have been studied for their potential use as fluorescent brightening agents. This application is significant in textile and paper industries for enhancing the brightness and appearance of products (Rangnekar & Shenoy, 1987).
Anti-Plasmodial Drugs : Research has shown the synthesis of quinoline derivatives, including Methyl 7-bromoquinoline-2-carboxylate, as potential lead compounds in the search for new anti-plasmodial drugs. This is particularly relevant in the context of malaria treatment and prevention (Hostyn et al., 2005).
Photolabile Protecting Group : A study describes the synthesis and photochemistry of a photolabile protecting group based on a brominated hydroxyquinoline derivative. This compound, related to Methyl 7-bromoquinoline-2-carboxylate, is useful in biological contexts for its sensitivity to multiphoton-induced photolysis, which can be leveraged in in vivo studies (Fedoryak & Dore, 2002).
Anticancer Activity : The synthesis of certain quinoline derivatives, including those related to Methyl 7-bromoquinoline-2-carboxylate, has been explored for their potential anticancer effects, particularly against breast cancer. These compounds have shown promising results in inhibiting the growth of cancer cells in vitro (Gaber et al., 2021).
Structural Analysis : The molecular and crystal structures of Methyl 7-bromoquinoline-2-carboxylate derivatives have been extensively studied, providing insights into their chemical properties and potential applications in various fields of research (Rudenko et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 7-bromoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-5-3-7-2-4-8(12)6-10(7)13-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMEPNNMSTQIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-bromoquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)
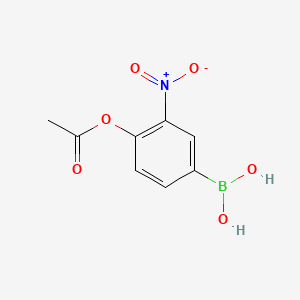
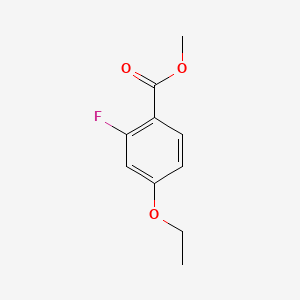
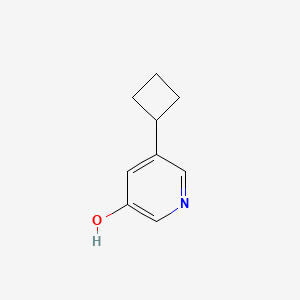
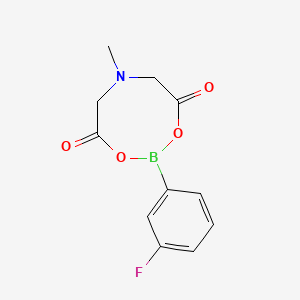
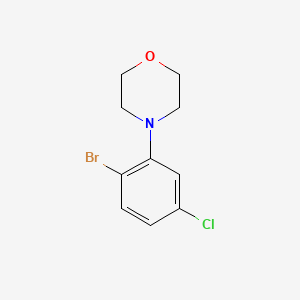
![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)
